molecular formula C12H15FO B8486168 [1-(4-Fluorobenzyl)cyclobutyl]methanol

[1-(4-Fluorobenzyl)cyclobutyl]methanol

Cat. No.: B8486168
M. Wt: 194.24 g/mol
InChI Key: HXMGETODTCTWHH-UHFFFAOYSA-N
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Description

[1-(4-Fluorobenzyl)cyclobutyl]methanol is a synthetic organic compound characterized by a cyclobutane ring substituted with a 4-fluorobenzyl group and a hydroxymethyl (-CH2OH) moiety.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclobutyl]methanol

InChI

InChI=1S/C12H15FO/c13-11-4-2-10(3-5-11)8-12(9-14)6-1-7-12/h2-5,14H,1,6-9H2

InChI Key

HXMGETODTCTWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(C=C2)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure Variations

The cyclobutane core distinguishes [1-(4-Fluorobenzyl)cyclobutyl]methanol from related compounds. Key comparisons include:

Piperidine-Based Alcohol Analogues (e.g., Compound 7 from )
  • Structure : Piperidine ring substituted with 4-fluorobenzyl and 4-fluorophenyl groups.
  • Bioactivity : Demonstrated potent antiplasmodial activity against resistant Plasmodium strains (IC50: 1.03–2.52 µg/mL). The hydroxyl group at C-7' is critical for selectivity (SIs = 15–182) .
  • However, the hydroxyl group in both compounds likely contributes to hydrogen bonding with biological targets.
Indole/Indazole Derivatives (e.g., FUB-144, FUB-AKB-48 from )
  • Structure : Indole or indazole cores with 4-fluorobenzyl and bulky substituents (e.g., tetramethylcyclopropyl).
  • Bioactivity: Synthetic cannabinoids with psychoactive properties due to CB1 receptor affinity.
  • Comparison: The cyclobutane in this compound lacks the planar aromatic system of indole/indazole, likely reducing receptor binding but improving metabolic stability .
Dihydroquinolinone Derivatives (e.g., Compound 84 from )
  • Structure: Dihydroquinolinone fused with 4-fluorobenzyl and naphthalene carbonyl groups.
  • Synthesis : Purified via TLC (59% yield), suggesting similarities in fluorobenzyl group introduction.
  • Comparison: The quinolinone core enables π-π stacking interactions, absent in the cyclobutane system, which may influence solubility and target specificity .

Substituent Effects

4-Fluorobenzyl Group
  • Role : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to enzymatic degradation.
  • Examples: Antimalarial Piperidines (): Fluorine increases selectivity for parasitic cells over mammalian cells. Synthetic Cannabinoids (): Critical for receptor binding and potency.
Hydroxyl Group
  • Role : Facilitates hydrogen bonding, enhancing target engagement and solubility.
  • Examples: Compound 7 (): Hydroxyl at C-7' correlates with high antiplasmodial activity. this compound: The hydroxymethyl group may similarly improve solubility but requires verification of bioactivity.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (IC50 or Application) Synthesis Yield/Key Step Reference
This compound Cyclobutane 4-Fluorobenzyl, -CH2OH Not reported Hypothesized alkylation -
[1-(4-Fluorobenzyl)piperidin-4-yl][4-FP]MeOH Piperidine 4-Fluorobenzyl, 4-Fluorophenyl 1.03–2.52 µg/mL (antiplasmodial) Alkylation with 4-fluorobenzyl bromide
FUB-144 Indole 4-Fluorobenzyl, tetramethylcyclopropyl Synthetic cannabinoid Condensation with acyl chloride
Compound 84 (Dihydroquinolinone) Dihydroquinolinone 4-Fluorobenzyl, naphthalene carbonyl Anticancer (hypothesized) 59% yield via TLC

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